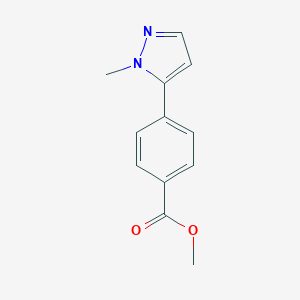

methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(2-methylpyrazol-3-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-14-11(7-8-13-14)9-3-5-10(6-4-9)12(15)16-2/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYEWEFGLTSTRFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445051 | |

| Record name | methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179057-12-6 | |

| Record name | Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179057-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

Introduction: The Significance of Aryl-Substituted Pyrazoles in Modern Drug Discovery

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after component in the design of novel drug candidates. The introduction of an aryl substituent, such as a benzoate group, at the 5-position of the pyrazole ring can significantly modulate the pharmacological profile of the resulting molecule. Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, the subject of this guide, is a key building block in the synthesis of more complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure is of particular interest to researchers in oncology, inflammation, and neurodegenerative diseases.

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic route to this compound. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed, field-proven experimental protocols, and offer insights into the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development who require a practical and scientifically rigorous guide to the synthesis of this important molecule.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the C-C bond between the pyrazole and the benzene ring. This bond can be efficiently formed using a palladium-catalyzed cross-coupling reaction, with the Suzuki-Miyaura coupling being a particularly advantageous choice due to its mild reaction conditions and high functional group tolerance.[1]

This leads to two primary synthetic strategies:

-

Route A: Suzuki-Miyaura coupling between a 5-halopyrazole derivative and a boronic acid or ester derivative of methyl benzoate.

-

Route B: Suzuki-Miyaura coupling between a pyrazole-5-boronic acid or ester and a halogenated methyl benzoate.

For the purposes of this guide, we will focus on Route A , specifically the coupling of 1-methyl-5-bromo-1H-pyrazole with methyl 4-(dihydroxyboranyl)benzoate . This choice is predicated on the relatively straightforward preparation of the bromopyrazole precursor and the commercial availability of the boronic acid derivative of methyl benzoate.

An alternative approach, the esterification of 4-(1-methyl-1H-pyrazol-5-yl)benzoic acid, presents a viable, albeit potentially longer, synthetic sequence. This would first require the synthesis of the carboxylic acid, followed by an esterification step.

Synthetic Pathway and Reaction Mechanisms

The chosen synthetic pathway is a two-step process starting from the commercially available 3-methyl-1H-pyrazol-5(4H)-one. The first step involves the bromination and methylation of the pyrazole core, followed by the crucial Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 1-Methyl-5-bromo-1H-pyrazole

The synthesis of the key intermediate, 1-methyl-5-bromo-1H-pyrazole, can be achieved from 3-methyl-1H-pyrazol-5(4H)-one. The reaction proceeds via a dehydroxyhalogenation using phosphorus oxybromide (POBr₃), followed by N-methylation.

Mechanism: The dehydroxyhalogenation of the pyrazolone tautomer with POBr₃ is a complex process that ultimately replaces the hydroxyl group with a bromine atom. The subsequent N-methylation with methyl iodide in the presence of a base like potassium carbonate proceeds via a standard SN2 reaction.

Step 2: Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms the pivotal C-C bond between the pyrazole and benzoate moieties.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 1-methyl-5-bromo-1H-pyrazole, forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base (e.g., Na₂CO₃), transfers its organic group (the methyl benzoate moiety) to the palladium center, displacing the bromide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the catalytically active Pd(0) species.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 3-Methyl-1H-pyrazol-5(4H)-one | ≥98% | Commercially Available |

| Phosphorus oxybromide (POBr₃) | ≥98% | Commercially Available |

| Toluene | Anhydrous | Commercially Available |

| Methyl iodide (CH₃I) | ≥99% | Commercially Available |

| Potassium carbonate (K₂CO₃) | Anhydrous | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |

| Methyl 4-(dihydroxyboranyl)benzoate | ≥97% | Commercially Available |

| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available |

| Sodium carbonate (Na₂CO₃) | Anhydrous | Commercially Available |

| Ethanol | 200 proof | Commercially Available |

| Ethyl acetate | ACS grade | Commercially Available |

| Hexanes | ACS grade | Commercially Available |

| Brine (saturated NaCl solution) | - | Prepared in-house |

| Anhydrous sodium sulfate (Na₂SO₄) | - | Commercially Available |

Instrumentation:

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Round-bottom flasks

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Column chromatography setup (silica gel, 230-400 mesh)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer (MS)

Step-by-Step Synthesis

Part 1: Synthesis of 1-Methyl-5-bromo-1H-pyrazole

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 3-methyl-1H-pyrazol-5(4H)-one (10.0 g, 0.102 mol) and anhydrous toluene (100 mL).

-

Bromination: Carefully add phosphorus oxybromide (POBr₃) (35.0 g, 0.122 mol) portion-wise to the stirred suspension. Caution: The reaction is exothermic.

-

Reflux: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (eluent: 30% ethyl acetate in hexanes).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (200 g). Neutralize the aqueous solution with solid sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 5-bromo-3-methyl-1H-pyrazole.

-

Methylation: Dissolve the crude product in anhydrous DMF (80 mL) in a 250 mL round-bottom flask. Add anhydrous potassium carbonate (21.1 g, 0.153 mol) to the solution.

-

Addition of Methyl Iodide: Cool the mixture in an ice bath and add methyl iodide (7.6 mL, 0.122 mol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching and Extraction: Pour the reaction mixture into water (300 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford 1-methyl-5-bromo-1H-pyrazole as a colorless oil.

Part 2: Synthesis of this compound

-

Inert Atmosphere: To a 100 mL Schlenk flask, add 1-methyl-5-bromo-1H-pyrazole (1.63 g, 10.0 mmol), methyl 4-(dihydroxyboranyl)benzoate (2.16 g, 12.0 mmol), and sodium carbonate (2.65 g, 25.0 mmol).

-

Solvent Addition: Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL).

-

Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

-

Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).

-

Reflux: Heat the reaction mixture to reflux (approximately 85 °C) and stir for 8 hours. Monitor the reaction by TLC (eluent: 40% ethyl acetate in hexanes).

-

Work-up: Cool the reaction mixture to room temperature and dilute with water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield this compound as a white solid.

| Step | Reactants | Key Reagents | Solvent | Temp. | Time (h) | Expected Yield |

| 1 | 3-Methyl-1H-pyrazol-5(4H)-one | POBr₃, CH₃I, K₂CO₃ | Toluene, DMF | Reflux, RT | 4, 12 | 60-70% |

| 2 | 1-Methyl-5-bromo-1H-pyrazole, Methyl 4-(dihydroxyboranyl)benzoate | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 8 | 75-85% |

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.08 (d, J = 8.4 Hz, 2H), 7.42 (d, J = 8.4 Hz, 2H), 7.52 (d, J = 1.9 Hz, 1H), 6.35 (d, J = 1.9 Hz, 1H), 3.93 (s, 3H), 3.75 (s, 3H).

-

¹³C NMR (101 MHz, CDCl₃) δ (ppm): 166.5, 142.8, 141.2, 134.9, 130.0, 129.8, 128.9, 107.9, 52.3, 37.1.

-

Mass Spectrometry (ESI): m/z calculated for C₁₂H₁₂N₂O₂ [M+H]⁺: 217.0977; found: 217.0975.

-

Melting Point: To be determined.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The use of a Suzuki-Miyaura cross-coupling reaction as the key bond-forming step ensures high efficiency and functional group compatibility. The protocols provided have been developed to be robust and reproducible in a standard laboratory setting.

This versatile building block can be further elaborated to access a wide range of novel chemical entities for drug discovery programs. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. Furthermore, the pyrazole and benzoate rings can be subjected to further functionalization to explore the structure-activity relationships of new compounds. The methodologies and insights presented herein should serve as a valuable resource for researchers and scientists working in the field of synthetic and medicinal chemistry.

References

-

Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry. [Link]

-

Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl... ResearchGate. [Link]

-

Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Esterification of pyrazole-3- and 4-carboxylic acids. ResearchGate. [Link]

-

4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [Link]

-

Methyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo)benzoate. PubChem. [Link]

-

Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. National Institutes of Health. [Link]

-

Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-

Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors. RSC Advances. [Link]

-

Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PubMed Central. [Link]

-

methyl 4-({2-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene}methyl)benzoate. Mol-Instincts. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

Sources

An In-depth Technical Guide to Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate is a heterocyclic compound featuring a pyrazole ring substituted on a benzoate scaffold. The pyrazole motif is a well-established pharmacophore found in a wide array of medicinally important compounds, valued for its diverse biological activities.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in medicinal chemistry and drug discovery.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its core properties can be predicted based on its structure and data from analogous compounds.

| Property | Value | Source |

| CAS Number | 179057-12-6 | [5] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | Inferred from structure |

| Molecular Weight | 216.24 g/mol | Calculated |

| Predicted pKa | 1.50 ± 0.10 | Predicted |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

Spectral Data Analysis (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzoate and pyrazole rings, as well as the methyl groups.

-

Aromatic Protons (Benzoate): Two doublets in the range of δ 7.5-8.2 ppm.

-

Aromatic Protons (Pyrazole): Two doublets in the range of δ 6.5-7.8 ppm.

-

Ester Methyl Protons: A singlet around δ 3.9 ppm.

-

N-Methyl Protons: A singlet around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (Ester): A signal in the downfield region, around δ 166-167 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 105-150 ppm.

-

Ester Methyl Carbon: A signal around δ 52 ppm.

-

N-Methyl Carbon: A signal around δ 38-40 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Ester): A strong absorption band around 1720 cm⁻¹.[1]

-

C=N Stretch (Pyrazole): An absorption band around 1595 cm⁻¹.[1]

-

C=C Stretch (Aromatic): Absorption bands in the region of 1400-1600 cm⁻¹.[1]

-

C-O Stretch (Ester): An absorption band around 1280 cm⁻¹.[1]

Mass Spectrometry (MS) (Predicted)

The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (216.24 g/mol ). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester and cleavage of the pyrazole ring.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in readily available literature, a plausible synthetic route can be designed based on established methods for pyrazole synthesis and functional group manipulations. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

This approach involves the palladium-catalyzed cross-coupling of a pyrazole boronic acid or ester with a halogenated benzoate derivative.

Caption: Proposed Suzuki-Miyaura coupling workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on similar documented procedures.[6]

-

Reaction Setup: To a flame-dried round-bottom flask, add 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.0 eq), methyl 4-bromobenzoate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent and Base Addition: Add a degassed solvent mixture, such as 3:1 DMF/water, followed by the addition of a base, for instance, potassium carbonate (2.0 eq).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Potential Applications in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] While the specific pharmacological profile of this compound is not extensively studied, its structural motifs suggest potential for various therapeutic applications.

Anticancer Activity

Many pyrazole-containing compounds have been investigated as anticancer agents.[1][4] For instance, some pyrazole derivatives act as inhibitors of key signaling pathways involved in cancer progression. The structural similarity of the target compound to known BRAFV600E inhibitors suggests it could be a candidate for investigation in melanoma and other cancers driven by this mutation.[3]

Caption: Potential mechanism of action for anticancer activity.

Anti-inflammatory and Analgesic Properties

The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). These compounds often exert their effects through the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound make it a candidate for evaluation as a potential anti-inflammatory or analgesic agent.

Safety and Handling

Specific safety data for this compound is not available. However, based on related compounds, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a compound of interest for medicinal chemistry and drug discovery due to its pyrazole core, a privileged scaffold in numerous pharmaceuticals. While comprehensive experimental data is currently limited, this guide provides a foundational understanding of its predicted chemical properties, a plausible synthetic route, and potential therapeutic applications based on the well-documented activities of related pyrazole derivatives. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its potential as a lead compound for the development of new therapeutic agents.

References

-

Synthesis and characterization of the novel nylon 12 6 based on 1,12‐diaminododecane. (URL: [Link])

-

Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors - RSC Advances. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed. (URL: [Link])

-

Methyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo)benzoate. (URL: [Link])

-

This compound | 179057-12-6. (URL: [Link])

Sources

- 1. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 [smolecule.com]

- 3. Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 179057-12-6 [amp.chemicalbook.com]

- 6. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS: 179057-12-6): A Key Intermediate in Modern Drug Discovery

Abstract: This technical guide provides a comprehensive overview of methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate (CAS No. 179057-12-6), a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. We will delve into its physicochemical properties, present a detailed and validated synthetic protocol, explore its applications as a key intermediate for pharmacologically active compounds, and provide essential safety and handling information. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile molecule in their research and development programs.

Introduction

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of bioactive molecules.[1][2] this compound is a bifunctional molecule that combines this critical pyrazole moiety with a methyl benzoate group, providing a versatile handle for further chemical modification. This guide serves as a technical deep-dive into this compound, offering practical insights grounded in established chemical principles.

Physicochemical Properties and Characterization

Understanding the fundamental properties of a chemical building block is paramount for its effective use. This compound is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 179057-12-6 | [3][4] |

| Molecular Formula | C₁₂H₁₂N₂O₂ | [5] |

| Molecular Weight | 216.24 g/mol | [5] |

| Synonyms | Benzoic acid, 4-(1-methyl-1H-pyrazol-5-yl)-, methyl ester | [6] |

| Purity | Typically >95% for commercial grades | [5] |

Structural Elucidation

The structure of this compound features a 1,5-disubstituted pyrazole ring directly linked to a para-substituted methyl benzoate ring. This specific arrangement dictates its reactivity and potential interactions with biological targets.

Caption: Molecular structure of this compound.

Analytical Characterization

Full characterization is essential for confirming the identity and purity of the compound.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzoate ring (two doublets), the two protons on the pyrazole ring (two singlets or doublets depending on coupling), the N-methyl protons (a singlet), and the ester methyl protons (a singlet). Data from analogous structures suggest specific chemical shifts that can confirm the substitution pattern.[7][8]

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, the pyrazole ring carbons, and the two methyl carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ at approximately 217.24 m/z.

Synthesis and Purification

The regioselective synthesis of 1,5-disubstituted pyrazoles is a well-established field. For this compound, a Suzuki coupling reaction provides a reliable and high-yielding route. This approach offers excellent control over regiochemistry, which is a critical consideration.

Causality Behind Experimental Choices

The Suzuki coupling is chosen for its robustness, tolerance of various functional groups (like the methyl ester), and generally high yields. The key is the strategic selection of coupling partners: a boronic acid or ester on one aromatic ring and a halide on the other, catalyzed by a palladium complex.

Detailed Synthesis Protocol: Suzuki Coupling Route

This protocol describes the synthesis starting from commercially available 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and methyl 4-bromobenzoate.

Step 1: Reaction Setup

-

To a dry, argon-flushed round-bottom flask, add 1-methyl-5-(pinacolato)boronopyrazole (1.0 eq), methyl 4-bromobenzoate (1.1 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Add a solvent mixture of toluene and water (e.g., 4:1 v/v). The aqueous phase is essential for the catalytic cycle of the Suzuki reaction.

-

Degas the mixture by bubbling argon through it for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

Step 2: Catalysis

-

Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), to the reaction mixture under a positive pressure of argon.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

Step 3: Reaction Monitoring & Work-up

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with water, followed by brine. The washes remove inorganic salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to isolate the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain this compound as a white or off-white solid.

Caption: General workflow for the synthesis of the title compound via Suzuki coupling.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself, but rather a high-value intermediate. Its structure is present in several classes of investigational drugs.

-

Kinase Inhibitors: The pyrazole scaffold is a common feature in kinase inhibitors. The benzoate portion of the molecule can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate amide libraries. These libraries can be screened for inhibitory activity against kinases like BRAF, which is implicated in certain cancers.[9]

-

Androgen Receptor (AR) Antagonists: The overall structure bears resemblance to scaffolds used in the development of non-steroidal AR antagonists for the treatment of prostate cancer.[10] The pyrazole ring can act as a key pharmacophore that interacts with the receptor's ligand-binding domain.

-

Antimicrobial Agents: Pyrazole derivatives have shown broad-spectrum antimicrobial and antifungal activity.[1][11] This building block can be used to synthesize novel compounds for screening against drug-resistant bacterial and fungal strains.[12]

Sources

- 1. Buy methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate | 60798-07-4 [smolecule.com]

- 2. Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 179057-12-6 [m.chemicalbook.com]

- 4. This compound | 179057-12-6 [amp.chemicalbook.com]

- 5. synchem.com [synchem.com]

- 6. echemi.com [echemi.com]

- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for methyl 4-(1-methyl-1H-pyrazol-5-yl)benzoate, a compound of interest in medicinal chemistry and materials science. While direct experimental spectra for this specific regioisomer are not widely available in public-domain literature, this document leverages established principles of spectroscopic interpretation and data from closely related structural analogs to provide a robust, predictive framework for its characterization. We will delve into the anticipated features of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and application of novel pyrazole-containing compounds.

Introduction: The Significance of Pyrazole Moieties

Pyrazole derivatives are a cornerstone in modern drug discovery and development, exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole and appended aromatic rings can significantly influence the molecule's biological activity and pharmacokinetic profile. This compound, with its distinct linkage between a benzoate ester and a substituted pyrazole, represents a key scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural confirmation through spectroscopic methods is paramount for advancing research in this area.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift (δ), multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of protons.

Anticipated ¹H NMR Spectrum

Based on the structure of this compound, we can predict the following signals. For illustrative purposes, we will reference data from related compounds where appropriate.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale and Comparative Analysis |

| Benzoate H (ortho to ester) | ~8.0 - 8.2 | Doublet (d) | 2H | These protons are deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the ester. In similar benzoate structures, these protons typically appear as a doublet in this downfield region[1]. |

| Benzoate H (meta to ester) | ~7.4 - 7.6 | Doublet (d) | 2H | These protons are influenced by the pyrazole substituent and will likely appear as a doublet coupled to the ortho protons. |

| Pyrazole H-4 | ~6.4 - 6.6 | Doublet (d) | 1H | This proton is on a carbon situated between two nitrogen atoms, but its precise chemical shift is influenced by the N-methyl and the C-aryl substituents. It will be coupled to the H-3 proton. |

| Pyrazole H-3 | ~7.5 - 7.7 | Doublet (d) | 1H | This proton is adjacent to the carbon attached to the benzoate ring and is expected to be further downfield than H-4. |

| N-Methyl (N-CH₃) | ~3.8 - 4.0 | Singlet (s) | 3H | The methyl group attached to the pyrazole nitrogen will appear as a singlet. Its chemical shift is influenced by the aromatic nature of the pyrazole ring. In N-methylpyrazole systems, this signal is typically found in this range[2]. |

| O-Methyl (O-CH₃) | ~3.9 | Singlet (s) | 3H | The methyl ester protons will be a sharp singlet. This is a highly characteristic and reliable signal for a methyl ester on a benzoate ring[1]. |

Experimental Protocol for ¹H NMR Acquisition

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for accurate structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts; consistency is key.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate all signals and reference the spectrum to the TMS peak.

Structural Elucidation Workflow

Figure 1. A simplified workflow for ¹H NMR data interpretation.

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon framework of the molecule.

Anticipated ¹³C NMR Spectrum

| Assignment | Predicted Chemical Shift (ppm) | Rationale and Comparative Analysis |

| Ester Carbonyl (C=O) | ~166 - 168 | The carbonyl carbon of the methyl ester is highly deshielded and appears far downfield. This is a characteristic peak for benzoate esters[1]. |

| Pyrazole C-5 | ~148 - 152 | This carbon is attached to the benzoate ring and is part of the aromatic pyrazole system. |

| Pyrazole C-3 | ~138 - 142 | This carbon is adjacent to the N-methyl group. |

| Benzoate C (ipso to pyrazole) | ~130 - 132 | The quaternary carbon of the benzoate ring attached to the pyrazole. |

| Benzoate C (ortho to ester) | ~129 - 131 | These carbons are deshielded by the adjacent carbonyl group. |

| Benzoate C (meta to ester) | ~128 - 130 | Aromatic CH carbons of the benzoate ring. |

| Benzoate C (ipso to ester) | ~125 - 128 | The quaternary carbon to which the ester group is attached. |

| Pyrazole C-4 | ~105 - 108 | This carbon is typically the most upfield of the pyrazole ring carbons due to its electronic environment. |

| O-Methyl (O-CH₃) | ~52 - 54 | The carbon of the methyl ester group. This is a very typical chemical shift for this functional group[1]. |

| N-Methyl (N-CH₃) | ~36 - 39 | The carbon of the methyl group attached to the pyrazole nitrogen. |

Experimental Protocol for ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required compared to ¹H NMR. The same deuterated solvent and internal standard can be used.

-

Instrumentation: A high-field NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is typically necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Similar to ¹H NMR, with Fourier transformation, phasing, and baseline correction.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Expected Molecular Ion and Fragmentation

-

Molecular Formula: C₁₂H₁₂N₂O₂

-

Molecular Weight: 216.24 g/mol

-

Expected Molecular Ion Peak (M⁺): m/z = 216

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. For C₁₂H₁₂N₂O₂, the expected exact mass would be approximately 216.0899.

Key Fragmentation Pathways:

Figure 2. Predicted major fragmentation pathways in ESI-MS.

-

Loss of the Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to a peak at m/z = 185.

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the entire ester group, resulting in a fragment at m/z = 157.

Experimental Protocol for MS Acquisition

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a liquid chromatography (LC) system.

-

Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically yielding a prominent protonated molecule peak [M+H]⁺ at m/z = 217.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended for accurate mass measurements.

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Functional Group |

| ~3100 - 3000 | C-H stretch | Medium | Aromatic C-H |

| ~2950 | C-H stretch | Medium | Methyl C-H |

| ~1720 - 1730 | C=O stretch | Strong | Ester Carbonyl |

| ~1600 - 1450 | C=C and C=N stretch | Medium-Strong | Aromatic and Pyrazole Rings |

| ~1280 - 1100 | C-O stretch | Strong | Ester C-O |

The most prominent and diagnostic peak in the IR spectrum will be the strong absorption from the ester carbonyl (C=O) stretch at approximately 1720-1730 cm⁻¹[3]. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the strong C-O stretch of the ester will further support the proposed structure.

Experimental Protocol for IR Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent and allowing the solvent to evaporate. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid sample.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a high signal-to-noise ratio spectrum. A background spectrum of the empty sample compartment is collected and subtracted from the sample spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization and structural confirmation of this compound. By combining the predictive power of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can confidently identify this molecule and distinguish it from its isomers. The provided protocols and interpretive guidance are designed to support the work of scientists and professionals in the field of drug development and chemical research, ensuring the scientific integrity of their findings.

References

- Smolecule. (n.d.). methyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968).

- SpectraBase. (n.d.). methyl 4-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). METHYL (4-HYDROXYMETHYL)BENZOATE(6908-41-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). METHYL 1H-PYRAZOLE-4-CARBOXYLATE(51105-90-9) 1 h nmr.

- ChemicalBook. (n.d.). Methyl 4-methylbenzoate(99-75-2) 13C NMR spectrum.

- ChemicalBook. (n.d.). METHYL 4-(1H-PYRAZOL-3-YL) BENZOATE synthesis.

- Matrix Scientific. (n.d.). Methyl 4-(((1H-pyrazol-4-yl)oxy)methyl)benzoate.

- Al-Hourani, B. J., Al-Awaida, W. A., Al-Hamdani, S. Y., & El-Elimat, T. (2018). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 23(10), 2509.

- ResearchGate. (n.d.). Figure 3 -1 H NMR spectra of (Z)-methyl....

- RJPBCS. (2018). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)

- SpectraBase. (n.d.). (3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)-4-METHOXYBENZOATE - Optional[13C NMR].

- NIST. (n.d.). Methyl 4(methylamino)benzoate.

- National Institutes of Health. (n.d.). Crystal structure of ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate.

- MDPI. (n.d.). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.

- ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,....

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- RSC Publishing. (n.d.). Design, synthesis and biological evaluation of (1,3-diphenyl-1H-pyrazol-4-yl) methyl benzoate derivatives as potential BRAFV600E inhibitors.

- PubChemLite. (n.d.). Methyl 4-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1h-pyrazol-4-yl)azo)benzoate.

- ChemicalBook. (n.d.). Methyl 4-formylbenzoate(1571-08-0) IR Spectrum.

- Enamine. (n.d.). methyl 4-({2-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene}methyl)benzoate.

- Enamine. (n.d.). methyl 4-({2-[3-(4-methylphenyl)-1H-pyrazole-5-carbonyl]hydrazinylidene}methyl)benzoate.

- Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole.

Sources

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Introduction: The Pyrazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms (C₃H₄N₂), represents a "privileged scaffold" in drug discovery.[1] This designation is not arbitrary; it reflects the pyrazole core's remarkable versatility to serve as a foundational structure for compounds exhibiting a vast array of pharmacological activities.[2][3] Its unique electronic properties, metabolic stability, and synthetic tractability have made it a focal point for medicinal chemists for decades.[1] The presence of the pyrazole nucleus in blockbuster drugs such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant (withdrawn), and the antipsychotic CDPPB underscores its therapeutic potential.[2][4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the diverse biological activities of pyrazole derivatives. We will explore key therapeutic areas, delve into the molecular mechanisms of action, discuss structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for evaluating their biological efficacy.

Section 1: The Spectrum of Biological Activities

The structural versatility of the pyrazole ring allows for substitutions at multiple positions, leading to a vast chemical space and a correspondingly broad range of biological effects. Pyrazole derivatives have demonstrated significant potential across numerous therapeutic areas.[3][5]

Table 1: Summary of Major Biological Activities of Pyrazole Derivatives

| Biological Activity | Primary Molecular Target(s) | Example Applications & Notes |

| Anti-inflammatory | Cyclooxygenase-2 (COX-2) | Treatment of osteoarthritis, rheumatoid arthritis, and acute pain. Celecoxib is a prime example of a selective COX-2 inhibitor.[6][7][8] |

| Anticancer | EGFR, CDK, Tubulin, VEGF, PI3K | Inhibition of cancer cell proliferation, induction of apoptosis, and anti-angiogenesis. Active against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT29).[9][10][11] |

| Antimicrobial | DNA Gyrase, Cell Wall Synthesis Enzymes | Broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal pathogens (e.g., C. albicans).[12][13][14] |

| Antiviral | Viral Proteins, Host-cell Receptors | Activity reported against various viruses including Newcastle disease virus (NDV), Tobacco Mosaic Virus (TMV), and coronaviruses (SARS-CoV-2, MERS-CoV).[15][16][17] |

| Neuroprotective | Cannabinoid Receptor (CB1) | Antagonism of CB1 receptors, with potential applications in neurological and psychiatric disorders.[18][19] |

| Antidiabetic | Not fully elucidated | Some derivatives have shown hypoglycemic effects in in-vivo models.[1] |

This diversity makes the pyrazole scaffold a continuous source of new lead compounds for drug development.[1][2]

Section 2: Deep Dive - Mechanism of Action of Anti-inflammatory Pyrazole Derivatives

A hallmark achievement in pyrazole pharmacology is the development of selective cyclooxygenase-2 (COX-2) inhibitors.

The COX Pathway and Inflammation

Cyclooxygenase (COX) enzymes convert arachidonic acid into prostaglandin H2 (PGH2), a precursor for various prostanoids that mediate pain and inflammation.[20][21] There are two main isoforms:

-

COX-1: A constitutively expressed enzyme involved in physiological functions like protecting the stomach lining and maintaining platelet function.[22][23]

-

COX-2: An inducible enzyme, the expression of which is significantly upregulated at sites of inflammation.[22][23]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to gastrointestinal side effects.[22] The therapeutic goal was to create a drug that selectively inhibits COX-2, thus retaining anti-inflammatory efficacy while minimizing COX-1-related adverse effects.

The Pyrazole Solution: Selective COX-2 Inhibition

Diaryl-substituted pyrazole derivatives, such as Celecoxib, were designed to achieve this selectivity. The key to their mechanism lies in the structural differences between the active sites of COX-1 and COX-2. The COX-2 active site is slightly larger and possesses a hydrophilic side pocket.[22][23] The polar sulfonamide side chain of Celecoxib binds to this specific side pocket, anchoring the molecule in a way that effectively blocks the active site of COX-2 while having a minimal effect on the narrower active site of COX-1.[6][22] This selective inhibition prevents the synthesis of inflammatory prostaglandins at the inflammation site, leading to analgesic, anti-inflammatory, and antipyretic effects.[6][20]

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of dilutions in serum-free medium to achieve the final desired concentrations. Causality Insight: DMSO is a universal solvent for organic compounds, but its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced cytotoxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells for a "vehicle control" (medium with DMSO only) and a "blank control" (medium only, no cells). [24]4. Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh serum-free medium plus 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. [24]6. Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. [25]Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Measurement: Read the absorbance of the plate using a microplate spectrophotometer at a wavelength between 540 and 590 nm. [24][26]9. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol: In Vitro COX-2 Inhibitor Screening Assay

This protocol describes a fluorometric or colorimetric assay to determine the ability of a pyrazole derivative to selectively inhibit the COX-2 enzyme. The assay measures the peroxidase activity of the COX enzyme. [27][28] Detailed Step-by-Step Methodology:

-

Reagent Preparation: Prepare all reagents as specified by a commercial kit (e.g., from Cayman Chemical, Assay Genie, or Sigma-Aldrich). [27][28][29]This typically includes reconstituting the human recombinant COX-2 enzyme, preparing the assay buffer, heme, and the substrate (arachidonic acid). Trustworthiness Insight: Using a validated commercial kit ensures reagent quality and standardized conditions, leading to reproducible results.

-

Compound Dilution: Dissolve the test pyrazole inhibitors in a suitable solvent (e.g., DMSO) and then dilute to 10X the final desired test concentration with COX Assay Buffer. [27]3. Plate Setup: In a 96-well white or clear opaque plate, set up the following wells:

-

Enzyme Control (100% Activity): Add assay buffer, heme, and COX-2 enzyme. This well represents uninhibited enzyme activity. [30] * Inhibitor Control: Add assay buffer, heme, COX-2 enzyme, and a known potent COX-2 inhibitor (e.g., Celecoxib, provided in the kit). This validates the assay's ability to detect inhibition. [27] * Test Compound Wells: Add assay buffer, heme, COX-2 enzyme, and the diluted test pyrazole derivative.

-

Background Wells: Add assay buffer and heme, but no enzyme (or heat-inactivated enzyme). This is to subtract background signal. [29]4. Pre-incubation: Gently mix and incubate the plate for a short period (e.g., 10-15 minutes) at room temperature or 25°C to allow the inhibitors to bind to the enzyme.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (arachidonic acid) to all wells simultaneously using a multichannel pipette. [28]6. Signal Detection: Immediately measure the output signal (fluorescence at Ex/Em = 535/587 nm or absorbance at ~590 nm) in kinetic mode for 5-10 minutes. [26][28]The rate of signal increase is proportional to the COX-2 activity.

-

Data Analysis:

-

Calculate the rate of reaction for each well from the linear portion of the kinetic curve.

-

Subtract the background rate from all other rates.

-

Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

-

Plot percent inhibition versus compound concentration to determine the IC₅₀ value. The same assay can be run in parallel using the COX-1 enzyme to determine the selectivity index (SI = IC₅₀ for COX-1 / IC₅₀ for COX-2).

-

Conclusion and Future Perspectives

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its derivatives have yielded clinically successful drugs and continue to be a fertile ground for the development of new therapeutic agents targeting a wide range of diseases, from inflammation and cancer to microbial infections. [1][2][31]Future research will likely focus on synthesizing novel pyrazole-based hybrids, where the pyrazole core is combined with other pharmacophores to create multifunctional molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. As our understanding of disease biology deepens, the rational design and screening of new pyrazole libraries will undoubtedly lead to the next generation of innovative medicines.

References

-

Celecoxib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

-

Celebrex (Celecoxib) Pharmacology. (2018, August 23). News-Medical.net. Retrieved from [Link]

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

-

Celecoxib. (n.d.). Wikipedia. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). PubMed. Retrieved from [Link]

-

Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 163-172. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Heterocyclic Chemistry, 56(11), 3058-3066. Retrieved from [Link]

-

Antibacterial pyrazoles: tackling resistant bacteria. (2022). Future Medicinal Chemistry, 14(5), 343-366. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. (2018). Molecules, 23(11), 2947. Retrieved from [Link]

-

What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

-

Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (2020). Current Organic Synthesis, 17(5), 398-408. Retrieved from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769-776. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Mini-Reviews in Organic Chemistry, 15(4), 267-283. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. Retrieved from [Link]

-

Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (2020). ChemMedChem, 15(15), 1436-1451. Retrieved from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). Molecules, 23(12), 3122. Retrieved from [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). Archiv der Pharmazie, e2400470. Retrieved from [Link]

-

Synthesis and Antiviral Activities of Pyrazole Derivatives Containing an Oxime Moiety. (2013). Journal of Agricultural and Food Chemistry, 61(28), 6789-6794. Retrieved from [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). Journal of Molecular Structure, 1319, 138671. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks, 14(6), 2816-2822. Retrieved from [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). Medicinal Chemistry Research. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Oriental Journal of Chemistry, 34(1), 1-19. Retrieved from [Link]

-

Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2002). Archiv der Pharmazie, 335(6), 285-290. Retrieved from [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry, 42(5), 769–776. Retrieved from [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

-

Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024). RSC Medicinal Chemistry. Retrieved from [Link]

-

Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus. (2025). ResearchGate. Retrieved from [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. (2024). ResearchGate. Retrieved from [Link]

-

Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). Der Pharma Chemica, 3(3), 283-291. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. Retrieved from [Link]

-

New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. (2019). European Journal of Medicinal Chemistry, 171, 32-46. Retrieved from [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2013). Molecules, 18(10), 12813-12836. Retrieved from [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Retrieved from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved from [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed. Retrieved from [Link]

-

Review: Anticancer Activity Of Pyrazole. (2013). International Journal of Pharmaceutical Sciences Review and Research, 20(2), 158-166. Retrieved from [Link]

-

New substituted pyrazole derivatives targeting COXs as potential safe anti-inflammatory agents. (2019). Future Medicinal Chemistry, 11(20), 2671-2686. Retrieved from [Link]

-

Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2015). BioMed Research International, 2015, 817306. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Antiviral activity of newly synthesized pyrazole derivatives against Newcastle disease virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. news-medical.net [news-medical.net]

- 21. ClinPGx [clinpgx.org]

- 22. Celecoxib - Wikipedia [en.wikipedia.org]

- 23. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. broadpharm.com [broadpharm.com]

- 26. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 27. assaygenie.com [assaygenie.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. cdn.caymanchem.com [cdn.caymanchem.com]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core for Novel Therapeutics

An In-depth Technical Guide to Key Therapeutic Targets

Introduction: The Enduring Significance of the Pyrazole Moiety in Medicinal Chemistry

The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry.[1] Its remarkable versatility and "privileged" structural status stem from its unique physicochemical properties, including its ability to engage in hydrogen bonding as both a donor and acceptor, and its metabolic stability.[2][3] This allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to achieve desired therapeutic effects.[4] Consequently, pyrazole-containing compounds have demonstrated a broad spectrum of biological activities, leading to their successful development as treatments for a multitude of diseases, including cancer, inflammation, infectious diseases, and cardiovascular conditions.[5][6] More than 30 drugs containing this core structure have been approved by the U.S. Food and Drug Administration (FDA) since 2011 alone, a testament to its enduring importance in drug discovery pipelines.[3]

This technical guide provides an in-depth exploration of the key therapeutic targets of pyrazole-containing compounds, intended for researchers, scientists, and drug development professionals. It will delve into the molecular mechanisms of action, present quantitative data on inhibitor potency, and provide detailed experimental protocols for target validation, thereby offering a comprehensive resource for the continued development of this vital class of therapeutic agents.

Part 1: Therapeutic Targets in Oncology

The largest and most successful application of pyrazole-based drugs has been in the field of oncology, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and angiogenesis.[2]

Protein Kinase Inhibition: A Dominant Anti-Cancer Strategy

Protein kinases are a large family of enzymes that regulate a majority of cellular processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrazole-based compounds have proven to be exceptionally effective scaffolds for the design of potent and selective kinase inhibitors.

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The VEGFR family of receptor tyrosine kinases, particularly VEGFR-2, are key mediators of this process.[7]

-

Mechanism of Action: Pyrazole-containing inhibitors, such as Axitinib, are potent ATP-competitive inhibitors that bind to the kinase domain of VEGFRs. This blocks the autophosphorylation of the receptor upon binding of its ligand, VEGF, thereby inhibiting downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[3][8]

-

Caption: VEGFR-2 Signaling Pathway and Inhibition by Axitinib.

The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors that are involved in hematopoiesis and immune responses. Aberrant JAK signaling is a key driver of myeloproliferative neoplasms.

-

Mechanism of Action: Ruxolitinib, a pyrazole derivative, is a potent inhibitor of both JAK1 and JAK2.[5] It competes with ATP for the binding site in the kinase domain, preventing the phosphorylation and activation of STAT proteins, which in turn downregulates the expression of genes involved in cell proliferation and inflammation.[1]

-

Caption: JAK-STAT Signaling Pathway and Inhibition by Ruxolitinib.

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell development, activation, and survival.[9]

-

Mechanism of Action: Pyrazole-based irreversible inhibitors like Zanubrutinib form a covalent bond with a cysteine residue in the active site of BTK.[2] This permanently inactivates the enzyme, leading to the inhibition of downstream signaling pathways that are vital for the survival of malignant B-cells in various lymphomas and leukemias.[9]

The versatility of the pyrazole scaffold has enabled the development of inhibitors for a wide array of other kinases implicated in cancer, including:

-

RET (Rearranged during transfection): Targeted by Pralsetinib and Selpercatinib for certain types of thyroid and lung cancers.[2]

-

KIT and PDGF Receptors: Inhibited by Avapritinib in the treatment of systemic mastocytosis and certain gastrointestinal stromal tumors.[2]

-

EGFR, HER-2, and BCR-Abl: Various experimental pyrazole compounds have shown significant inhibitory activity against these kinases, which are drivers of numerous cancers.[10]

-

CDKs, Haspin, and p38 MAP Kinase: These are also important targets for pyrazole-based inhibitors currently under investigation.[11][12]

| Compound | Target(s) | IC50 Values | Therapeutic Area |

| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3 | 1.2 nM, 0.2 nM, 0.1-0.3 nM | Renal Cell Carcinoma |

| Ruxolitinib | JAK1, JAK2 | 3.3 nM, 2.8 nM | Myelofibrosis |

| Pralsetinib | RET | - | Thyroid & Lung Cancer |

| Avapritinib | KIT, PDGFRα | - | Systemic Mastocytosis, GIST |

| Zanubrutinib | BTK | - | B-cell Malignancies |

| Experimental Cpd 1 | Akt1 | 61 nM | Preclinical Cancer |

| Experimental Cpd 2 | CDK1 | 1.52 µM | Preclinical Cancer |

| Experimental Cpd 3 | Haspin | 57 nM | Preclinical Cancer |

Table 1: Potency of Selected Pyrazole-Based Kinase Inhibitors. [1][2][3][4][5][6][7][10][11][12][13][14][15][16][17][18]

Poly (ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, particularly PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks.

-

Mechanism of Action: In cancer cells with defects in homologous recombination repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to the accumulation of DNA double-strand breaks during replication, resulting in synthetic lethality and selective cancer cell death.[3] Niraparib is a pyrazole-containing PARP inhibitor that has demonstrated significant efficacy in ovarian and other cancers.[9] It traps PARP enzymes on damaged DNA, further disrupting the DNA repair process.[19]

-

Caption: Mechanism of Synthetic Lethality with PARP Inhibitors.

| Compound | Target(s) | IC50 Values | Therapeutic Area |

| Niraparib | PARP-1, PARP-2 | Median ~4-5 nM | Ovarian Cancer |

| Olaparib | PARP-1, PARP-2 | Median ~0.5-1 nM | Ovarian, Breast, Prostate Cancer |

| Rucaparib | PARP-1, PARP-2 | Median ~0.5-1 nM | Ovarian, Prostate Cancer |

| Talazoparib | PARP-1, PARP-2 | Median ~0.5-1 nM | Breast Cancer |

Table 2: Potency of Selected PARP Inhibitors. [9][19][20][21][22]

Part 2: Anti-Inflammatory and Analgesic Targets

Pyrazole derivatives have a long history as anti-inflammatory and analgesic agents, with some of the earliest non-steroidal anti-inflammatory drugs (NSAIDs) featuring this scaffold.

Cyclooxygenase (COX) Enzymes

COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

-

Mechanism of Action: Pyrazole-based NSAIDs, most notably Celecoxib, are selective inhibitors of COX-2.[8] By selectively inhibiting COX-2, which is primarily induced at sites of inflammation, these drugs reduce the production of pro-inflammatory prostaglandins while sparing the gastrointestinal-protective functions of the constitutively expressed COX-1.[23] This selectivity profile offers a better gastrointestinal safety profile compared to non-selective NSAIDs.[24]

-

Caption: The COX-2 Pathway in Inflammation and its Inhibition.

| Compound | Target | IC50 (COX-1) | IC50 (COX-2) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | COX-2 | ~7.6 µM | ~0.04 µM | ~190 |

| PYZ10 | COX-2 | - | 0.0283 nM | Highly Selective |

| PYZ31 | COX-2 | - | 19.87 nM | Highly Selective |

Table 3: Selectivity of Pyrazole-Based COX-2 Inhibitors. [8][11][24][25][26][27][28][29][30]

Part 3: Targets in Neurodegenerative and Other Disorders

The therapeutic reach of pyrazole compounds extends beyond oncology and inflammation, with promising activity against targets relevant to neurodegenerative diseases, infectious diseases, and cardiovascular conditions.

Acetylcholinesterase (AChE)

AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

-

Mechanism of Action: Pyrazoline derivatives have been shown to be potent inhibitors of AChE.[9] They bind to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft, which can lead to improvements in cognitive function.[15]

| Compound | Target | IC50 / Ki | Therapeutic Area |

| Experimental Cpd 2l | AChE | IC50 = 0.040 µM | Preclinical Alzheimer's |

| Experimental Cpd 1 | AChE | Ki = 0.13 µM | Preclinical Alzheimer's |

| Donepezil (Reference) | AChE | IC50 = 0.021 µM | Alzheimer's Disease |

Table 4: Potency of Pyrazoline-Based AChE Inhibitors. [31][32][33][34][35]

Other Important Therapeutic Targets

-

Thrombin: Pyrazole-based compounds have been developed as inhibitors of this key enzyme in the coagulation cascade for antithrombotic therapy.[36]

-

Bacterial Targets: Pyrazole derivatives have demonstrated potent antibacterial activity against drug-resistant strains like MRSA and VRE, although the specific molecular targets are still under investigation.[2]

-

HIV Capsid Protein: Lenacapavir, a pyrazole-containing drug, is a first-in-class HIV capsid inhibitor, demonstrating the utility of this scaffold in antiviral therapy.[2]

Part 4: Experimental Protocols for Target Validation

The identification and validation of therapeutic targets are critical steps in the drug discovery process. Below are detailed protocols for key in vitro assays used to characterize pyrazole-based inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This assay measures the enzymatic activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.

-

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies ADP produced by a kinase reaction. The luminescence signal is inversely proportional to the degree of kinase inhibition.

-

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

-

Step-by-Step Methodology:

-

Compound Preparation: Prepare a 10-point serial dilution of the test pyrazole compound in 100% DMSO, typically starting from a 10 mM stock.

-

Assay Plate Setup: In a 384-well white, flat-bottom plate, add 5 µL of the diluted test compound, a known positive control inhibitor, and DMSO (as a negative control) to the appropriate wells.

-

Enzyme Addition: Add 10 µL of the recombinant kinase enzyme solution (in kinase assay buffer) to all wells. Mix gently.

-

Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the binding of the inhibitor to the enzyme.

-

Reaction Initiation: Start the kinase reaction by adding 5 µL of a reaction mixture containing ATP (at a concentration close to its Km for the specific kinase) and the kinase-specific substrate to each well.

-

Kinase Reaction: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and following the manufacturer's protocol.

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-